
1-Oxo-1-(1-pyrrolidinyl)-2-propanol
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Overview
Description
Molecular Formula: C₇H₁₃NO₂ Average Mass: 143.186 g/mol Structure: This compound features a pyrrolidine ring (a five-membered secondary amine) linked to a ketone group at position 1 and a hydroxyl group at position 2 of a propanol backbone. Its stereochemistry includes a chiral center at C2, with the (S)-enantiomer being explicitly noted in some sources . Key synonyms include 2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one and (S)-1-(pyrrolidin-1-yl)-2-hydroxypropan-1-one .
Scientific Research Applications
Synthesis of Ribonucleoside Drugs
One of the primary applications of 1-Oxo-1-(1-pyrrolidinyl)-2-propanol is in the synthesis of ribonucleoside drugs. Its structural components enable it to act as an intermediate in the production of various biologically active molecules. Research indicates that derivatives of this compound may exhibit antimicrobial and anti-inflammatory properties, making them suitable candidates for drug development .
Interaction Studies
Studies have been conducted to evaluate the binding affinity of this compound with specific biological targets such as enzymes and receptors. Techniques employed include:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
- Molecular Docking Studies
These methodologies help elucidate the pharmacological profile of the compound and guide further development efforts .
Research has shown that compounds derived from this compound may possess neuroprotective effects due to their ability to interact with neurobiological systems. The presence of the pyrrolidine moiety is particularly significant in this regard, as it enhances the compound's potential therapeutic effects .
Case Study 1: Antimicrobial Activity
A study published in the Tropical Journal of Pharmaceutical Research evaluated several derivatives of this compound for their antimicrobial properties. The results indicated that certain derivatives exhibited significant activity against common bacterial strains, suggesting potential applications in developing new antibiotics .
Case Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory effects of derivatives derived from this compound. Results demonstrated that some derivatives significantly reduced inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Oxo-1-(1-pyrrolidinyl)-2-propanol, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions involving pyrrolidine and carbonyl-containing precursors. For example, the Favorsky ethynylation protocol (used for analogous pyrrolidinyl-propanol derivatives) involves catalytic bases like KOH or NaH in anhydrous solvents (e.g., THF) at 0–25°C to minimize side reactions . Optimization includes:
- Catalyst screening : Alkali metal hydroxides increase reaction rates but may require strict temperature control to avoid decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Yield monitoring : Use HPLC or GC-MS to track reaction progress and identify byproducts .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Avoid exposure to light, as UV radiation accelerates degradation .
- Handling : Use PPE (gloves, goggles) to prevent skin/eye irritation. Conduct reactions in fume hoods due to potential vapor release above 48°C .
- Stability testing : Periodically analyze purity via HPLC or FTIR to detect degradation products (e.g., pyrrolidine oxides) .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural confirmation : Use ¹H/¹³C NMR to verify the pyrrolidinyl and carbonyl moieties. Key signals include δ ~2.5–3.5 ppm (pyrrolidinyl protons) and δ ~210 ppm (carbonyl carbon) .
- Purity assessment : HPLC with UV detection (λ = 220–260 nm) or GC-MS for volatile impurities. Compare retention times with authentic standards .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₈H₁₃NO₂; exact mass = 155.0946) .
Advanced Research Questions
Q. How can researchers address contradictions in toxicity data for this compound across studies?
Methodological Answer: Discrepancies often arise from differences in assay conditions or impurities. To resolve:
- Standardize assays : Use OECD guidelines for acute toxicity (e.g., OECD 423).
- Control impurities : Purify batches via column chromatography (>95% purity) before testing .
- Cross-validate models : Compare in vitro (e.g., HepG2 cell viability) and in vivo (rodent LD50) data. For example, intravenous LD50 in mice is >50 mg/kg, suggesting moderate toxicity .
Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?
Methodological Answer:
- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange broadening in pyrrolidinyl protons .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to clarify ambiguous carbonyl signals .
- Computational modeling : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G*) .
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic reactions?
Methodological Answer:
- Steric effects : The pyrrolidinyl group’s chair conformation impacts nucleophile access to the carbonyl carbon. For (R)-isomers, steric hindrance reduces reaction rates by ~30% compared to (S)-isomers .
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) to separate enantiomers for individual reactivity studies .
Q. What are the mechanistic implications of this compound’s degradation under oxidative conditions?
Methodological Answer:
Comparison with Similar Compounds
Physicochemical Properties :
- High polarity due to the hydroxyl and ketone groups.
- No defined stereocenters in its racemic form, though enantiopure versions are synthesized .
Comparison with Structurally Similar Compounds
Pyrrolidinone Derivatives (2-Oxo-1-pyrrolidinyl Compounds)
Example Compounds :
- 2-(4-Methyl-2-oxo-1-pyrrolidinyl)propanamide (C₈H₁₄N₂O₂, MW: 170.21 g/mol)
- 2-(4,4-Dimethyl-2-oxo-1-pyrrolidinyl)propanamide (C₉H₁₆N₂O₂, MW: 184.24 g/mol) .
Key Differences :
- The replacement of the hydroxyl group in this compound with an amide in the pyrrolidinone derivatives enhances hydrogen-bonding capacity and alters metabolic stability .
Nitroimidazole-Containing Analogs
Example Compound: 1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol (C₇H₁₁N₃O₄, MW: 201.18 g/mol) .
Key Differences :
- The nitroimidazole group confers redox activity, enabling selective toxicity in hypoxic environments. This property is absent in this compound.
- The methoxy group enhances solubility but reduces reactivity compared to the ketone in the target compound.
Phenyl-Substituted Analogs
Example Compound: 1-Phenyl-3-(1-pyrrolidinyl)-2-propanol (C₁₃H₁₉NO, MW: 205.30 g/mol) .
Key Differences :
- The phenyl group increases lipophilicity, favoring membrane permeability but reducing water solubility.
- The absence of a ketone diminishes electrophilic reactivity compared to this compound.
Piperidinone-Containing Derivatives
Example Compound : 1-[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]piperidin-4-one (C₁₂H₂₀N₂O₂, MW: 224.30 g/mol) .
Key Differences :
- The higher molecular weight may limit bioavailability compared to the simpler target compound.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-hydroxy-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C7H13NO2/c1-6(9)7(10)8-4-2-3-5-8/h6,9H,2-5H2,1H3 |
InChI Key |
KLCGBSXTJWOEJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1)O |
Origin of Product |
United States |
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